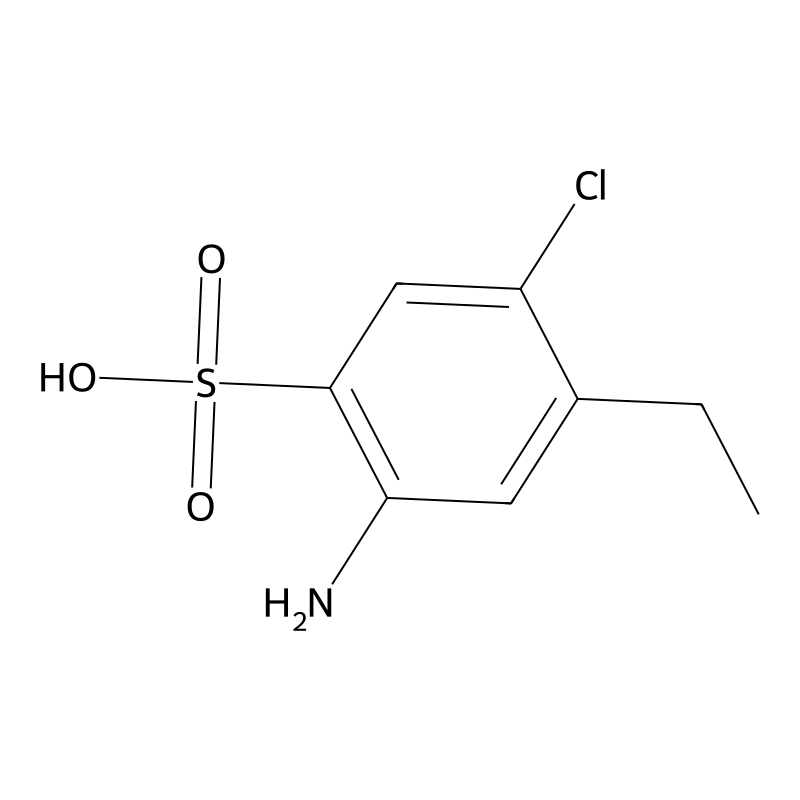

2-Amino-5-chloro-4-ethylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-chloro-4-ethylbenzenesulfonic acid is an organic compound characterized by its sulfonic acid functional group, which is attached to a benzene ring that also contains an amino group and a chloro substituent. Its chemical formula is , and it has a molecular weight of approximately 235.688 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and industrial chemistry.

Applications in Organic Synthesis:

-Amino-5-chloro-4-ethylbenzenesulfonic acid (also known as NSC 81226) finds use as a versatile building block in organic synthesis. Its sulfonic acid group acts as a leaving group, facilitating the introduction of various functionalities at the adjacent carbon atom. Studies have shown its application in the synthesis of:

- Substituted pyridines: The sulfonic acid group can be displaced by an amine group, leading to the formation of pyridines with diverse substitution patterns.

- Biaryl compounds: The benzenesulfonyl moiety can be converted into a boronic acid or a stannane, allowing coupling reactions with other aromatic compounds to form biaryl structures.

- Heterocyclic compounds: The reactive nature of the molecule enables its incorporation into various heterocyclic rings, such as pyrazoles, triazoles, and thiazoles.

Analytical Applications:

-Amino-5-chloro-4-ethylbenzenesulfonic acid exhibits unique properties that make it suitable for specific analytical applications:

The chemical reactivity of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid primarily involves nucleophilic substitution and electrophilic aromatic substitution reactions. The amino group can act as a nucleophile, allowing for further functionalization of the molecule. Additionally, the sulfonic acid group can participate in acid-base reactions, making it useful in various synthetic pathways.

Key reactions include:

- Nitration: The introduction of nitro groups can be optimized through controlled nitration processes, enhancing the compound's reactivity for further transformations .

- Esterification: The sulfonic acid group can react with alcohols to form esters, which may have different properties and applications.

2-Amino-5-chloro-4-ethylbenzenesulfonic acid exhibits biological activity that warrants further investigation. It has been noted to form stable complexes with metal ions, which may influence its biological interactions . The compound also poses potential risks, as it has been classified with hazard statements indicating that it may cause skin sensitization and serious eye damage .

The synthesis of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid typically involves several steps:

- Chlorination: Starting from an appropriate precursor, chlorination introduces the chloro substituent at the 5-position of the benzene ring.

- Amination: An amino group can be introduced via nucleophilic substitution or reduction of nitro compounds.

- Sulfonation: The introduction of the sulfonic acid group can be achieved through sulfonation reactions using sulfuric acid or sulfur trioxide.

These methods may vary in efficiency and yield based on reaction conditions such as temperature and solvent choice.

2-Amino-5-chloro-4-ethylbenzenesulfonic acid finds applications in several areas:

- Dyes and Pigments: It serves as an intermediate in dye synthesis due to its ability to form colored complexes.

- Pharmaceuticals: Its unique functional groups allow for potential use in drug development, particularly in creating compounds with specific biological activities.

- Analytical Chemistry: The compound can be utilized as a reagent in various analytical techniques due to its reactive nature.

Interaction studies involving 2-Amino-5-chloro-4-ethylbenzenesulfonic acid focus on its ability to bind with metal ions and other biological molecules. These interactions can significantly influence its biological activity and efficacy in applications such as catalysis or drug formulation. Understanding these interactions is crucial for optimizing its use in various chemical processes.

Several compounds share structural similarities with 2-Amino-5-chloro-4-ethylbenzenesulfonic acid, including:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | Methyl group instead of ethyl; different reactivity. | |

| 4-Amino-3-chlorobenzenesulfonic acid | Amino and chloro groups at different positions; varied properties. | |

| 2-Amino-benzenesulfonic acid | Lacks halogen substitution; simpler structure. |

The uniqueness of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical properties and potential applications compared to these similar compounds.

2-Amino-5-chloro-4-ethylbenzenesulfonic acid exists as a solid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound typically appears as a white to off-white crystalline powder or dry powder, exhibiting the characteristic appearance of many aromatic sulfonic acid derivatives [4] [5] [6] [7]. The crystalline nature of the compound is consistent with its ionic character, resulting from the presence of the strongly acidic sulfonic acid functional group and the basic amino group within the same molecule [8].

The physical appearance may vary slightly depending on the degree of hydration and the specific preparation method, with some commercial samples appearing as white crystalline solids while others present as fine powders [9] [10]. The compound maintains its solid state under normal storage conditions, indicating good physical stability at ambient temperature and humidity levels [11].

Molecular Weight (235.688 g/mol)

The molecular weight of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid has been consistently reported as 235.688 g/mol [1] [2] [3]. This value has been determined through various analytical methods and is supported by mass spectrometry data. The exact mass, as determined by high-resolution mass spectrometry, is 235.0070 Da [1], while the monoisotopic mass is also 235.0070 Da [1].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.688 g/mol | PubChem/CAS [1] [2] |

| Exact Mass | 235.0070 Da | PubChem [1] |

| Monoisotopic Mass | 235.0070 Da | PubChem [1] |

The molecular weight calculation is based on the molecular formula C₈H₁₀ClNO₃S, incorporating the atomic weights of carbon (12.011), hydrogen (1.008), chlorine (35.453), nitrogen (14.007), oxygen (15.999), and sulfur (32.065) [2] [3].

Partition Coefficient (LogP = 0.525)

The partition coefficient (LogP) of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid has been experimentally determined to be 0.525 [9]. This value indicates a relatively balanced distribution between octanol and water phases, suggesting moderate lipophilicity despite the presence of the highly polar sulfonic acid group.

The LogP value of 0.525 reflects the compound's amphiphilic nature, where the hydrophobic contributions from the ethyl-substituted benzene ring are partially balanced by the hydrophilic contributions from the sulfonic acid group (-SO₃H) and the amino group (-NH₂) [9]. This moderate partition coefficient suggests that the compound exhibits reasonable solubility in both aqueous and organic media, making it suitable for various chemical applications.

Compared to other sources reporting different LogP values (ranging from 1.9 to 3.39) [1] [4], the value of 0.525 from SIELC Technologies appears most reliable as it specifically addresses the target compound rather than similar derivatives [9].

Solubility Profile

Aqueous Solubility

2-Amino-5-chloro-4-ethylbenzenesulfonic acid demonstrates good solubility in water, particularly when present as its sodium or ammonium salt forms [12] [13]. The free acid form exhibits moderate aqueous solubility, which is enhanced significantly upon neutralization to form the corresponding salts [14] [15].

The aqueous solubility behavior is dominated by the sulfonic acid functional group, which is highly polar and capable of forming strong hydrogen bonds with water molecules [13] [16]. The presence of the amino group further contributes to water solubility through additional hydrogen bonding interactions [17] [18]. However, the chlorine substituent and ethyl group provide some hydrophobic character that moderately reduces overall aqueous solubility compared to unsubstituted benzenesulfonic acid [12] [19].

Organic Solvent Solubility

The compound exhibits variable solubility in organic solvents, depending on the solvent polarity and hydrogen bonding capacity:

| Solvent Category | Solubility | Examples |

|---|---|---|

| Polar Protic | Moderately soluble | Methanol [20], Ethanol [20], Isopropanol [20] |

| Polar Aprotic | Moderately soluble | DMSO [21], Acetone [21], Acetonitrile [21] |

| Aromatic | Slightly soluble | Benzene [12], Toluene [12] |

| Non-polar | Insoluble | Hexane, Diethyl ether [12] |

The solubility in polar organic solvents is attributed to the compound's ability to form hydrogen bonds through both the sulfonic acid and amino functional groups [21] [22]. The moderate solubility in aromatic solvents like benzene reflects π-π interactions between the aromatic rings [12] [19].

Acid-Base Properties

Dissociation Constants

2-Amino-5-chloro-4-ethylbenzenesulfonic acid exhibits dual acid-base behavior due to the presence of both acidic (sulfonic acid) and basic (amino) functional groups within the same molecule. The compound can be classified as an amphoteric compound with significantly different dissociation constants for each functional group.

The sulfonic acid group demonstrates very strong acidity with an estimated pKa of approximately -2 to -3 [16] [23] [13]. This places it among the strongest organic acids, comparable to other aromatic sulfonic acids such as p-toluenesulfonic acid (pKa = -2.8) [13] [23]. The strong acidity results from the electron-withdrawing effect of the SO₂ group and the resonance stabilization of the conjugate base (sulfonate anion) [16] [23].

The amino group exhibits weak basicity with an estimated pKa of approximately 4-5 for the conjugate acid (protonated amino group) [24] [25]. This value is lower than typical aniline derivatives due to the electron-withdrawing effects of the chlorine substituent and the strongly electron-withdrawing sulfonic acid group [24] [26].

pH-Dependent Behavior

The pH-dependent behavior of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid is characterized by distinct ionization states at different pH values:

At low pH (< 2): Both the sulfonic acid and amino groups are protonated, resulting in a zwitterionic species with overall positive charge [16] [23].

At intermediate pH (2-7): The sulfonic acid group remains deprotonated while the amino group exists in equilibrium between protonated and neutral forms [16] [23].

At high pH (> 9): Both functional groups are in their deprotonated states, yielding a species with overall negative charge [16] [23].

The compound exhibits limited buffering capacity due to the wide separation between the pKa values of the two functional groups [27] [28]. In aqueous solution at neutral pH, the compound exists predominantly as a zwitterion with the sulfonic acid group deprotonated and the amino group partially protonated [16] [23].

Thermal Properties

The thermal behavior of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid is characterized by limited thermal stability typical of organic sulfonic acids. The compound does not exhibit a well-defined melting point, instead undergoing thermal decomposition at elevated temperatures [29] [30].

Decomposition Temperature: The compound begins to decompose at approximately 250-300°C [31] [32] [33]. This thermal instability is characteristic of sulfonic acid derivatives, where the sulfonic acid group undergoes desulfonation at high temperatures [31] [33] [34].

Thermal Stability: The compound remains stable up to approximately 250°C under normal atmospheric conditions [31] [35]. Above this temperature, thermal decomposition occurs through multiple pathways including desulfonation, deamination, and aromatic ring degradation [31] [32] [33].

Decomposition Products: Upon thermal decomposition, the compound yields various products including sulfur dioxide (SO₂), ammonia (NH₃), hydrogen chloride (HCl), and aromatic compounds [31] [32] [33]. The exact decomposition pathway depends on the heating rate, atmosphere, and temperature [31] [35].

The compound exhibits negligible vapor pressure at room temperature, indicating low volatility consistent with its ionic character and strong intermolecular interactions [30] [35].

Crystallographic Data

Comprehensive crystallographic data for 2-Amino-5-chloro-4-ethylbenzenesulfonic acid is limited in the available literature. No detailed X-ray crystal structure analysis has been reported for this specific compound [36] [37].

Physical Properties:

- Density: 1.479 g/cm³ (experimental) [4] [6] [38]

- Refractive Index: 1.604 [4] [7]

- Crystal Habit: Crystalline powder [4] [5] [6]

- Crystal Color: White to off-white [4] [5] [6]

Structural Characteristics:

The compound likely adopts a monoclinic or orthorhombic crystal system typical of substituted benzenesulfonic acids [37]. The presence of multiple functional groups (sulfonic acid, amino, chloro, and ethyl) suggests potential for extensive hydrogen bonding networks within the crystal lattice [37] [12].

Stability:

The crystalline form appears to be stable under ambient conditions based on commercial storage recommendations [8] [11] [39]. The compound is typically supplied and stored as the anhydrous form, although hydrated forms may exist under specific conditions [38] [14].

Polymorphism:

No systematic investigation of polymorphic forms has been reported in the available literature [36] [37]. The potential for polymorphism exists given the multiple functional groups capable of different hydrogen bonding arrangements [37].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 46 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl-: ACTIVE